molecular formula C21H18N8O2 B2722020 2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034600-77-4

2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No. B2722020
CAS RN: 2034600-77-4
M. Wt: 414.429
InChI Key: JGJRPWCTBWLXQY-UHFFFAOYSA-N
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Description

The compound contains several key components including an indole ring, a 1,2,4-oxadiazole ring, and a 1,2,3-triazole ring . Indole is a heterocyclic compound that is a core part of many biological compounds such as tryptophan and serotonin . 1,2,4-Oxadiazole and 1,2,3-triazole are also heterocyclic compounds that are often found in various pharmaceuticals due to their wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of the corresponding amines, acids, or esters to form the heterocyclic rings . The exact process would depend on the specific substituents on the rings.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, with the atoms in the rings contributing to a delocalized pi electron system .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and any substituents on these rings. For example, the indole ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the heterocyclic rings. In general, compounds containing these rings are often stable and have good solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Innovative approaches to synthesizing heterocyclic compounds incorporating a thiadiazole moiety have been explored, leading to the development of various heterocycles such as pyrrole, pyridine, and triazole derivatives. These compounds were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017). Additionally, the synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with 1,2,4-oxadiazol cycles highlighted the biological assessment of these compounds, underlining their diverse pharmacological activities (Karpina et al., 2019).

Antimicrobial and Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against various microorganisms. For instance, new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed significant antimicrobial properties (Bayrak et al., 2009). Similarly, novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been identified as promising anticancer agents, with certain derivatives exhibiting significant activity against human cancer cell lines (Nagender et al., 2016).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has yielded novel antiallergic compounds, with specific derivatives displaying potent antiallergic potency in various assays, indicating potential therapeutic applications (Menciu et al., 1999).

Coordination Complexes and Antioxidant Activity

Studies have also delved into the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, investigating their self-assembly processes and antioxidant activities. These complexes show significant antioxidant properties, underscoring the potential for novel therapeutic applications (Chkirate et al., 2019).

Future Directions

Given the biological activity of compounds containing indole, 1,2,4-oxadiazole, and 1,2,3-triazole rings, this compound could be a potential candidate for further study in drug discovery .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8O2/c30-19(11-14-12-24-16-6-2-1-5-15(14)16)23-9-10-29-13-18(26-28-29)21-25-20(27-31-21)17-7-3-4-8-22-17/h1-8,12-13,24H,9-11H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJRPWCTBWLXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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